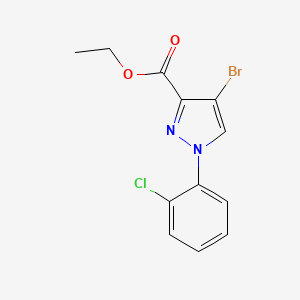
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorine atom at the 2nd position of the phenyl ring, and an ethyl ester group at the 3rd position of the pyrazole ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole: Lacks the ethyl ester group.
Ethyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the 2-chlorophenyl group.
Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: Lacks the bromine atom.
Uniqueness
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the combination of the bromine, chlorine, and ethyl ester groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H10BrClN2O2 |
|---|---|
Peso molecular |
329.57 g/mol |
Nombre IUPAC |
ethyl 4-bromo-1-(2-chlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)11-8(13)7-16(15-11)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3 |
Clave InChI |
LLVVGXAEHVYCKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1Br)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















